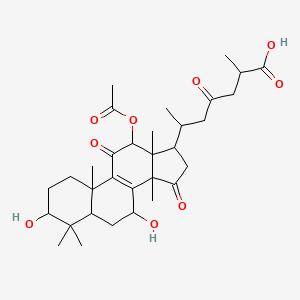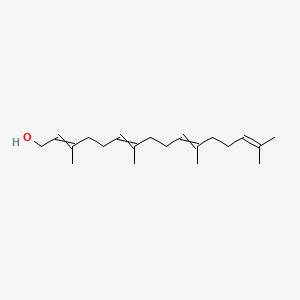
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including trichlorophenyl, chlorotetradecanoyl, anilino, and diisopropoxy-phenylazo groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” likely involves multiple steps, including:
Formation of the pyrazolinone core: This could be achieved through the reaction of hydrazine with a diketone.
Introduction of the trichlorophenyl group: This might involve a nucleophilic substitution reaction.
Attachment of the chlorotetradecanoyl group: This could be done via an acylation reaction.
Addition of the anilino group: This might involve a coupling reaction.
Incorporation of the diisopropoxy-phenylazo group: This could be achieved through an azo coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the anilino and pyrazolinone moieties.
Reduction: Reduction reactions could target the azo group, converting it to corresponding amines.
Substitution: The trichlorophenyl and chlorotetradecanoyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: The compound might be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry
Dyes and Pigments: The azo group suggests potential use in the dye and pigment industry.
Polymers: Possible applications in the synthesis of novel polymers.
作用机制
The mechanism of action of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst, facilitating specific reactions.
相似化合物的比较
Similar Compounds
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon: Similar compounds might include other pyrazolinone derivatives with different substituents.
Azo Compounds: Compounds with similar azo groups, such as azobenzene derivatives.
Uniqueness
The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.
属性
CAS 编号 |
109202-70-2 |
|---|---|
分子式 |
C3H2INS |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





